ddTTP-alpha-S
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Overview
Description
2’,3’-Dideoxythymidine-5’-O-(1-thiotriphosphate), commonly known as ddTTP-alpha-S, is a modified nucleotide used primarily in DNA sequencing and molecular biology research. This compound is a derivative of thymidine triphosphate, where a non-bridging oxygen in the alpha-phosphate is replaced by sulfur. This modification makes it a chain-terminating nucleotide, which is crucial for its role in sequencing technologies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ddTTP-alpha-S involves the chemical modification of thymidine triphosphate. The process typically includes the following steps:
Thymidine Triphosphate Preparation: Thymidine is phosphorylated to form thymidine triphosphate.
Sulfur Incorporation: A non-bridging oxygen in the alpha-phosphate group of thymidine triphosphate is replaced by sulfur. This step is achieved using specific reagents that facilitate the substitution reaction under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of thymidine are phosphorylated to produce thymidine triphosphate.
Sulfur Substitution: The substitution reaction is scaled up using industrial reactors to ensure consistent quality and yield.
Purification: The final product is purified using high-performance liquid chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
ddTTP-alpha-S primarily undergoes substitution reactions due to the presence of the sulfur atom in the alpha-phosphate group. It does not participate in typical oxidation or reduction reactions.
Common Reagents and Conditions
Substitution Reactions: The sulfur substitution is facilitated by reagents such as thiophosphoryl chloride or other sulfur-containing compounds under controlled pH and temperature conditions.
Reaction Conditions: These reactions are typically carried out in aqueous solutions at neutral to slightly acidic pH and temperatures ranging from 20°C to 40°C.
Major Products
The major product of the substitution reaction is this compound itself. No significant by-products are formed if the reaction conditions are well-controlled.
Scientific Research Applications
Chemistry
In chemistry, ddTTP-alpha-S is used as a chain-terminating nucleotide in DNA sequencing methods, particularly in the Sanger sequencing technique. Its ability to terminate DNA synthesis at specific points allows for the determination of nucleotide sequences.
Biology
In biological research, this compound is used to study DNA replication and repair mechanisms. It helps in understanding the role of thymidine analogs in cellular processes.
Medicine
In medicine, this compound is used in diagnostic applications, such as identifying genetic mutations and sequencing pathogen genomes. It plays a crucial role in personalized medicine by enabling precise genetic analysis.
Industry
In the biotechnology industry, this compound is used in the production of sequencing kits and reagents. It is an essential component in the development of next-generation sequencing technologies.
Mechanism of Action
ddTTP-alpha-S exerts its effects by terminating DNA synthesis. During DNA replication, DNA polymerase incorporates this compound into the growing DNA strand. the absence of a 3’-hydroxyl group prevents further elongation of the DNA strand, effectively terminating the synthesis. This property is exploited in sequencing technologies to generate DNA fragments of varying lengths, which can be analyzed to determine the nucleotide sequence.
Comparison with Similar Compounds
Similar Compounds
- 2’,3’-Dideoxyadenosine-5’-O-(1-thiotriphosphate) (ddATP-alpha-S)
- 2’,3’-Dideoxycytidine-5’-O-(1-thiotriphosphate) (ddCTP-alpha-S)
- 2’,3’-Dideoxyguanosine-5’-O-(1-thiotriphosphate) (ddGTP-alpha-S)
Uniqueness
ddTTP-alpha-S is unique due to its specific modification at the alpha-phosphate group, which involves the substitution of oxygen with sulfur. This modification enhances its stability and makes it a more effective chain terminator compared to its non-modified counterparts. Additionally, the sulfur substitution provides distinct chemical properties that can be exploited in various research applications.
Properties
IUPAC Name |
tetrasodium;[[[(2S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphinothioyl]oxy-oxidophosphoryl] phosphate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N2O12P3S.4Na/c1-6-4-12(10(14)11-9(6)13)8-3-2-7(22-8)5-21-27(20,28)24-26(18,19)23-25(15,16)17;;;;/h4,7-8H,2-3,5H2,1H3,(H,18,19)(H,20,28)(H,11,13,14)(H2,15,16,17);;;;/q;4*+1/p-4/t7-,8+,27?;;;;/m0..../s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYBYCGHHJGEUNT-PPIYBXBVSA-J |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CCC(O2)COP(=S)([O-])OP(=O)([O-])OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2CC[C@H](O2)COP(=S)([O-])OP(=O)([O-])OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N2Na4O12P3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
570.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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